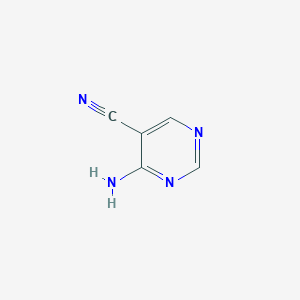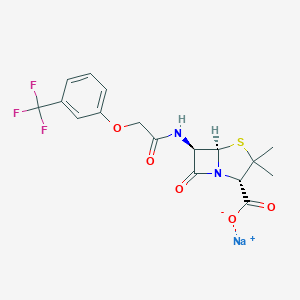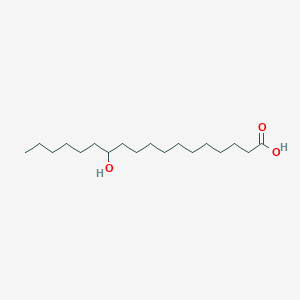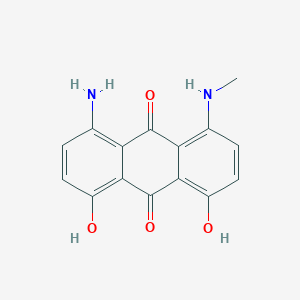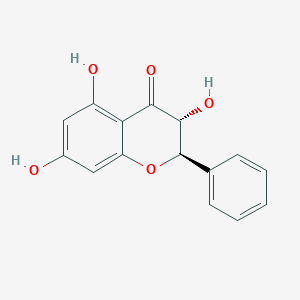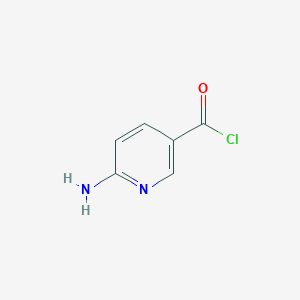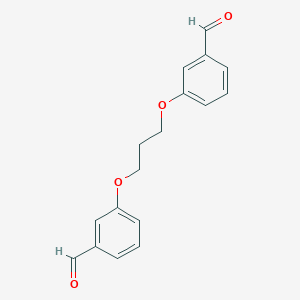
1,3-Bis(3-formylphenoxy)propane
Descripción general
Descripción
1,3-Bis(3-formylphenoxy)propane is a chemical compound with the molecular formula C17H16O4 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of compounds similar to this compound has been reported in the literature. For example, the synthesis of 1,3-bis(p-nitrophenoxy)propane was achieved by the nucleophilic substitution of p-nitrophenol and 1,3-dibromopropane . Another study reported the synthesis of an intermediate 2,4,6-tris(p-formylphenoxy)-1,3,5-triazine by the reaction of cyanuric chloride with the sodium salt of p-hydroxybenzaldehyde .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of two formylphenoxy groups attached to a three-carbon propane chain . The exact structure can be confirmed using techniques such as X-ray crystallography .Physical And Chemical Properties Analysis
This compound has a molecular weight of 284.306 Da . Other physical and chemical properties such as boiling point, density, and vapor pressure can be determined using standard laboratory techniques .Aplicaciones Científicas De Investigación
Application in Polymer Synthesis
1,3-Bis(3-formylphenoxy)propane is utilized in the synthesis of polymers. Faghihi et al. (2011) describe the synthesis of new poly(amide-imide)s using 1,3-Bis[4,4′-(trimellitimido) phenoxy] propane. These poly(amide-imide)s exhibit high yields and inherent viscosities, indicating their potential utility in various industrial applications (Faghihi, Shabanian, & Valikhani, 2011).
Role in Bioremediation
The compound has relevance in bioremediation processes. Chhaya and Gupte (2013) investigated the role of laccase in the bioremediation of Bisphenol A, a chemical structurally similar to this compound. This study highlights the compound's potential in environmental cleanup applications (Chhaya & Gupte, 2013).
Use in Schiff Base Synthesis
This compound is a key component in the synthesis of various Schiff bases. Yurt et al. (2014) demonstrated the synthesis of novel Schiff bases using this compound, which showed potential as corrosion inhibitors for mild steel in acidic solutions (Yurt, Duran, & Dal, 2014).
Development of Chiral Ligands
Gui-Yang Chen et al. (2007) explored the interaction of 1,3-bis(2-formylphenoxy)-2-propanol with chiral diamines, leading to the creation of novel chiral macrocyclic ONNO-type ligands. These ligands were used in asymmetric transfer hydrogenation processes, demonstrating the compound's utility in catalysis (Chen, Xing, Zhang, & Gao, 2007).
Safety and Hazards
Propiedades
IUPAC Name |
3-[3-(3-formylphenoxy)propoxy]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O4/c18-12-14-4-1-6-16(10-14)20-8-3-9-21-17-7-2-5-15(11-17)13-19/h1-2,4-7,10-13H,3,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYIKEJAETJNNQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCCCOC2=CC=CC(=C2)C=O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90571173 | |
| Record name | 3,3'-[Propane-1,3-diylbis(oxy)]dibenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90571173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
141032-56-6 | |
| Record name | 3,3'-[Propane-1,3-diylbis(oxy)]dibenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90571173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



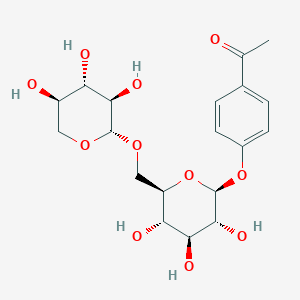
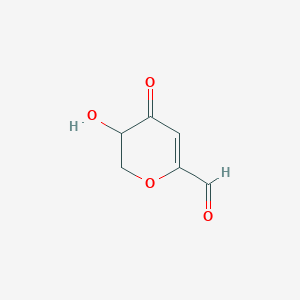
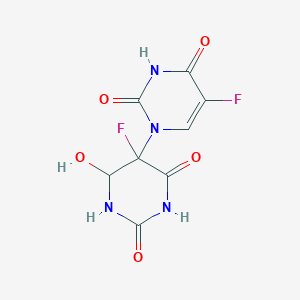
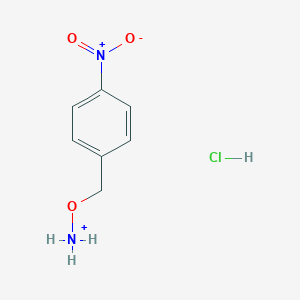

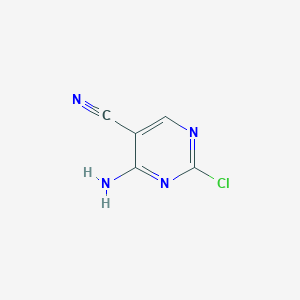
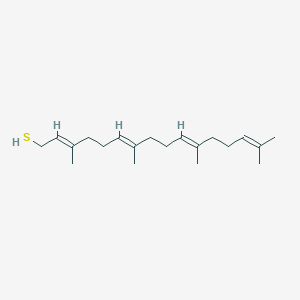
![trans-1-[2-(Hydroxymethyl)cyclopropyl]ethanone](/img/structure/B127029.png)
